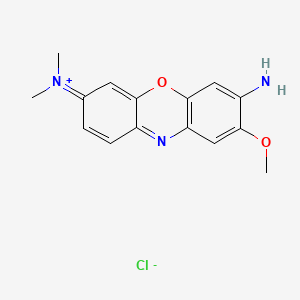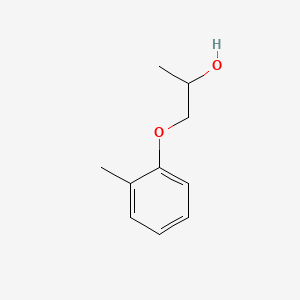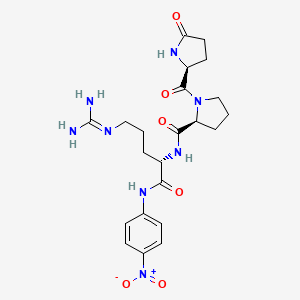
Pyroglutamyl-prolyl-arginine-4-nitroanilide
Overview
Description
Pyroglutamyl-prolyl-arginine-4-nitroanilide: is an oligopeptide compound that belongs to the class of organic compounds known as oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids. This compound is often used as a chromogenic substrate in biochemical assays, particularly for the detection and quantification of protease activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-prolyl-arginine-4-nitroanilide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The protected amino acids are coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyroglutamyl-prolyl-arginine-4-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as trypsin and chymotrypsin are commonly used.
Oxidation: Reducing agents like sodium dithionite can be used.
Substitution: Nucleophilic reagents can be employed for substitution reactions.
Major Products:
Hydrolysis Products: Smaller peptide fragments and amino acids.
Oxidation Products: Amino derivatives of the original compound.
Substitution Products: Compounds with modified functional groups
Scientific Research Applications
Pyroglutamyl-prolyl-arginine-4-nitroanilide has a wide range of applications in scientific research:
Biochemistry: Used as a chromogenic substrate to measure protease activity.
Medicine: Employed in diagnostic assays for detecting protease-related diseases.
Chemistry: Utilized in studies of peptide synthesis and modification.
Industry: Applied in the development of enzyme-based assays for quality control
Mechanism of Action
The mechanism of action of pyroglutamyl-prolyl-arginine-4-nitroanilide involves its role as a substrate for proteases. When proteases cleave the peptide bonds within the compound, the 4-nitroanilide moiety is released, producing a color change that can be quantitatively measured. This allows for the detection and quantification of protease activity. The molecular targets are the peptide bonds within the compound, and the pathways involved include enzymatic hydrolysis .
Comparison with Similar Compounds
- N-p-Tosylglycyl-prolyl-arginine-4-nitroanilide
- N-Phthalylglycine
- N-Phthalylglycyl-a-aminoisobutyric acid
Comparison: Pyroglutamyl-prolyl-arginine-4-nitroanilide is unique due to its specific sequence of amino acids and the presence of the 4-nitroanilide moiety, which provides a chromogenic property. This makes it particularly useful in assays where a colorimetric readout is required. Similar compounds may have different amino acid sequences or functional groups, leading to variations in their biochemical properties and applications .
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVINHLVHHPBMK-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992908 | |
| Record name | N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72194-57-1 | |
| Record name | S 2366 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072194571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-Carbamimidamido-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-hydroxy-3,4-dihydro-2H-pyrrole-2-carbonyl)pyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


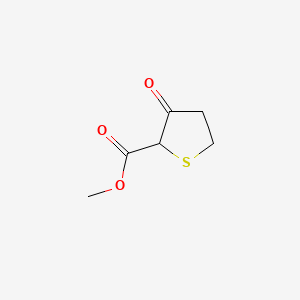


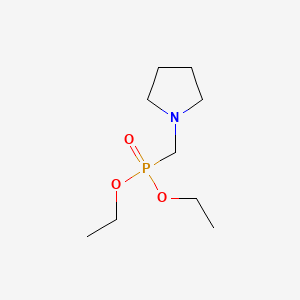
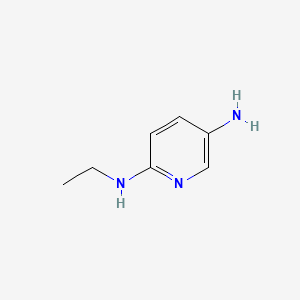
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
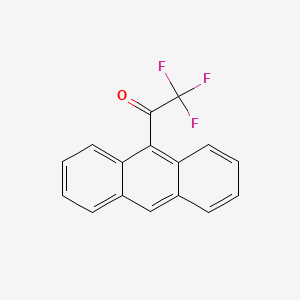
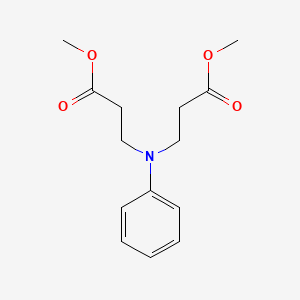
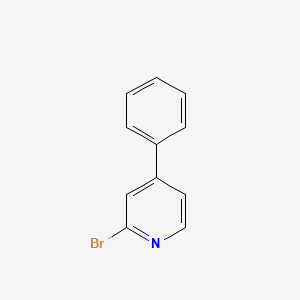
![4'-Undecyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1345545.png)
